molecular formula C13H23N3O2S2 B11186546 1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide

1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide

Cat. No.: B11186546
M. Wt: 317.5 g/mol
InChI Key: DVLMORQYTIZUNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide can be compared with other piperidine derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H23N3O2S2

Molecular Weight

317.5 g/mol

IUPAC Name

[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H23N3O2S2/c1-3-15(4-2)13(19)20-9-11(17)16-7-5-10(6-8-16)12(14)18/h10H,3-9H2,1-2H3,(H2,14,18)

InChI Key

DVLMORQYTIZUNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1CCC(CC1)C(=O)N

Origin of Product

United States

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